2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane
Overview
Description
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is an organic compound with the molecular formula C12H2F2N4. It is a derivative of quinodimethane, characterized by the presence of two fluorine atoms and four cyano groups. This compound is known for its high electron affinity and is widely used in organic electronics due to its excellent electron transport properties .
Mechanism of Action
Target of Action
The primary target of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is the electron transport system in organic semiconductors . This compound is known for its excellent electron transport properties, which are crucial for the functioning of organic electronics .
Mode of Action
This compound interacts with its target by facilitating efficient band-like electron transport . This is achieved through multidimensional intermolecular charge delocalization . The compound’s small molecular size implies high reorganization energy, which is typically incompatible with efficient charge transport. This compound overcomes this challenge through its unique molecular structure and interactions .
Biochemical Pathways
The compound affects the charge transport pathways in organic semiconductors . It enables efficient charge transport by increasing charge carrier delocalization over several molecules due to the electronic coupling between them . This results in a high charge mobility, which is a desirable property in organic semiconductors .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, it refers to the compound’s behavior in an electronic device. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties in this context are related to its ability to facilitate electron transport . Its high electron mobility contributes to its effective distribution and utilization in the device .
Result of Action
The result of the action of this compound is the enhancement of the electron transport properties of organic semiconductors . This leads to improved performance of the semiconductor devices in which it is used .
Action Environment
The action of this compound is influenced by environmental factors such as the packing motif of the compound and the presence of low-frequency vibrations . The specific packing motif of the compound, with only one molecule per primitive cell, decreases electron-phonon interaction and increases electron mobility . Additionally, the compound’s action is less affected by low-frequency vibrations, which further enhances its electron transport efficiency .
Biochemical Analysis
Biochemical Properties
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane plays a crucial role in biochemical reactions, particularly in electron transport processes. It interacts with various biomolecules, including enzymes and proteins, to facilitate efficient charge transfer. The compound’s unique structure allows it to form strong non-covalent interactions with these biomolecules, enhancing its electron transport capabilities .
Cellular Effects
This compound has been shown to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating electron transport within cells. This modulation can lead to changes in cellular function, impacting various cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to facilitate charge delocalization and electron transport. The compound’s small size and high reorganization energy enable efficient charge transfer through a band-like transport mechanism. This process involves the interaction of this compound with biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound maintains its electron transport properties over extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound exhibits beneficial effects on electron transport and cellular function. At high doses, it may cause toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate electron transport. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic processes within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its electron transport capabilities and overall function within cells .
Preparation Methods
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane can be synthesized through a multi-step process. One common method involves the reaction of 2,5-difluoro-1,4-benzenediol with sodium tetracyanoethene in the presence of a base to yield the desired product . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity. Industrial production methods often involve scaling up this process while maintaining stringent quality control measures to produce the compound in large quantities .
Chemical Reactions Analysis
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinodimethane derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The fluorine atoms and cyano groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane has numerous applications in scientific research:
Organic Electronics: It is used as an electron acceptor in organic photovoltaic cells and organic field-effect transistors due to its high electron mobility.
Material Science: The compound is employed in the development of organic conductors and superconductors.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors and detectors.
Nanotechnology: It is utilized in the fabrication of nanostructured materials for various electronic applications.
Comparison with Similar Compounds
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is compared with other similar compounds such as:
7,7,8,8-Tetracyanoquinodimethane (TCNQ): Unlike TCNQ, this compound has higher electron mobility due to the presence of fluorine atoms.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ): This compound has four fluorine atoms, which further enhances its electron-accepting properties compared to this compound.
The uniqueness of this compound lies in its balanced electron affinity and mobility, making it a versatile compound for various electronic applications.
Properties
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F2N4/c13-11-1-9(7(3-15)4-16)12(14)2-10(11)8(5-17)6-18/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSDYUVXXQTNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413647 | |
Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73318-02-2 | |
Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes F2-TCNQ unique in terms of its electron transport properties compared to similar compounds like TCNQ and F4-TCNQ?
A1: F2-TCNQ stands out due to its exceptionally high band-like electron mobility, reaching up to 25 cm2 V-1 s-1 in single-crystal field-effect transistors []. This superior performance is attributed to several factors:
- 3D Charge Percolation Network: The specific packing motif of F2-TCNQ, with one molecule per primitive cell, facilitates efficient three-dimensional charge transport [].
- Reduced Electron-Phonon Interaction: The absence of low-frequency vibrational modes in F2-TCNQ, as observed in Raman spectroscopy and confirmed by DFT calculations, minimizes electron-phonon scattering and enhances electron mobility [].
- Nuclear Tunneling Effect: Theoretical studies suggest that nuclear tunneling contributes significantly to the high electron mobility in F2-TCNQ, exceeding predictions based solely on classical Marcus theory [].
Q2: How does F2-TCNQ interact with electron-donating molecules, and what is the significance of these interactions?
A2: F2-TCNQ acts as a strong electron acceptor and forms interfaces with electron-donating molecules, leading to charge injection [, ]. Notably, even weak donors can create highly conductive interfaces with F2-TCNQ, exhibiting band-like transport behavior []. This ability to form conductive interfaces with a wide range of donors, regardless of precise energy level matching, opens up possibilities for tailoring the electronic properties of organic semiconductor materials.
Q3: Can you elaborate on the charge transfer phenomena observed at the interface between F2-TCNQ and other organic crystals?
A3: Research indicates that the contact interface between single crystals of F2-TCNQ and electron-donating molecules like (phthalocyaninato)nickel(II) (Ni(Pc)) exhibits metal-like transport properties, despite both individual components being band insulators []. Infrared spectroscopy confirms that this high conductivity stems from charge injection at the interface []. Interestingly, this occurs even though Ni(Pc) and F2-TCNQ do not form charge transfer complex crystals []. This phenomenon highlights the potential of F2-TCNQ in creating highly conductive heterojunctions with significant implications for organic electronic device development.
Q4: Has F2-TCNQ been successfully synthesized on a larger scale, and what are the implications of such a synthesis?
A4: Yes, a gram-scale synthesis of F2-TCNQ has been developed, involving a three-step sequence with a 62% cumulative yield []. This achievement is crucial for enabling further research and potential industrial applications of F2-TCNQ, as it overcomes the limitations of small-scale laboratory syntheses.
Q5: Are there any studies exploring the nano-scale properties and applications of F2-TCNQ?
A5: Research has explored the preparation and properties of nanoaggregates composed of charge-transfer complexes containing butadiyne derivatives with tetrathiafulvalene (TTF) moieties and F2-TCNQ []. These nanoaggregates, formed via the reprecipitation method, exhibit interesting electrical properties. Notably, nanoaggregates of BUT1-F2TCNQ and BUT2-F2TCNQ complexes demonstrate conductivities exceeding 10−6 S/cm, whereas their bulk crystals do not show measurable conductivities []. This highlights the potential of F2-TCNQ in nanoscale electronic materials and devices.
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